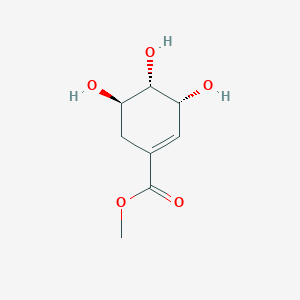
Methyl Shikimate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl Shikimate is a natural product found in Hydrangea macrophylla and Sequoiadendron giganteum with data available.
Aplicaciones Científicas De Investigación
Synthesis and Derivatives :
- Methyl shikimate and its derivatives have been synthesized for various applications. For example, (-)-3-dehydroshikimic acid, a compound derived from the shikimic acid pathway, has been converted into methyl (+)-shikimate and related derivatives (Banwell, Edwards, Essers, & Jolliffe, 2003).
- Novel methods have been developed for synthesizing derivatives like (-)-methyl 4-epi-shikimate and 4,5-epoxy analogues of quinic and shikimic acids. These derivatives have potential applications in producing analogues of shikimic acid (Sánchez-Abella et al., 2006).
Biosynthesis and Metabolic Engineering :
- Research has focused on the biosynthesis of shikimic acid and its derivatives using genetically engineered microorganisms. This approach offers advantages like environmental friendliness and cost-effectiveness. For instance, Escherichia coli has been engineered to produce shikimate more efficiently (Gu et al., 2017).
- Metabolic engineering strategies have been used to increase the accumulation of shikimate in microbial systems, which is important for the synthesis of pharmaceutical compounds like the neuraminidase inhibitor oseltamivir (Krämer et al., 2003).
Enzymatic Synthesis :
- Enzymatic methods have been employed for the synthesis of polymerizable derivatives of methyl shikimate, demonstrating regioselectivity towards certain hydroxyl groups of methyl shikimate. This method is important for creating shikimic acid analogues (Li et al., 2007).
Propiedades
Nombre del producto |
Methyl Shikimate |
|---|---|
Fórmula molecular |
C8H12O5 |
Peso molecular |
188.18 g/mol |
Nombre IUPAC |
methyl (3R,4S,5R)-3,4,5-trihydroxycyclohexene-1-carboxylate |
InChI |
InChI=1S/C8H12O5/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2,5-7,9-11H,3H2,1H3/t5-,6-,7-/m1/s1 |
Clave InChI |
LSNUUAUXWJZSFD-FSDSQADBSA-N |
SMILES isomérico |
COC(=O)C1=C[C@H]([C@H]([C@@H](C1)O)O)O |
SMILES |
COC(=O)C1=CC(C(C(C1)O)O)O |
SMILES canónico |
COC(=O)C1=CC(C(C(C1)O)O)O |
Sinónimos |
methyl 3-epi-shikimate methyl shikimate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3S,6S,9S,12S,15S,18S,21S)-21-(3-hydroxy-2-methylpropyl)-3-[hydroxy-[1-[2-(oxiran-2-yl)propan-2-yl]indol-3-yl]methyl]-15-[methoxy(phenyl)methyl]-1,10,18-trimethyl-6-(4-methylpent-3-en-2-yl)-9-(2-methylpropyl)-12-propan-2-yl-1,4,7,10,13,16,19-heptazacyclohenicosane-2,5,8,11,14,17,20-heptone](/img/structure/B1245005.png)
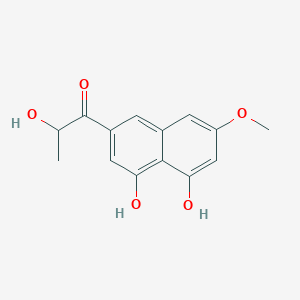
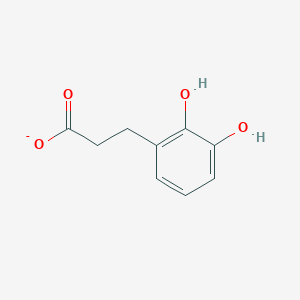
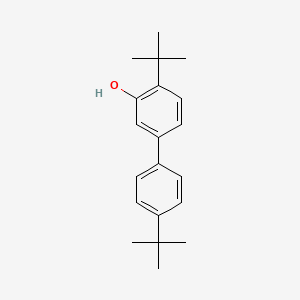
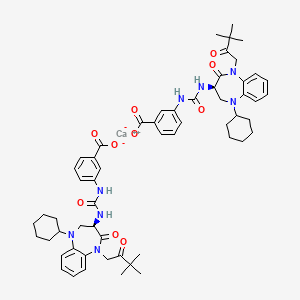
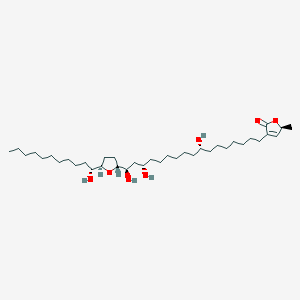

![[(1R,2R,4R,7S,9R,10E,13R,15S,16S)-16-hydroxy-11-(hydroxymethyl)-4,8,8,15-tetramethyl-12-oxo-3-oxatetracyclo[11.3.0.02,4.07,9]hexadec-10-en-13-yl] (E)-3-phenylprop-2-enoate](/img/structure/B1245019.png)

![dodecyl-[(1S,2S,3R,4S,5S,6R)-2-fluoro-3,4,5,6-tetrahydroxycyclohexyl]oxyphosphinic acid](/img/structure/B1245022.png)

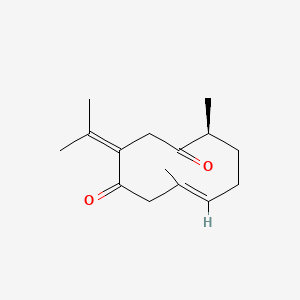
![4-(2-piperazin-1-ylacetyl)-7-[3-(trifluoromethyl)phenyl]-5H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1245026.png)
